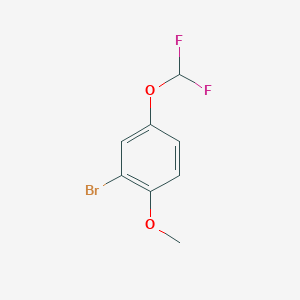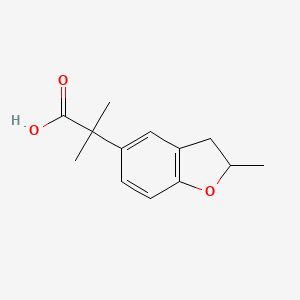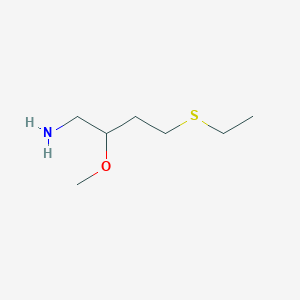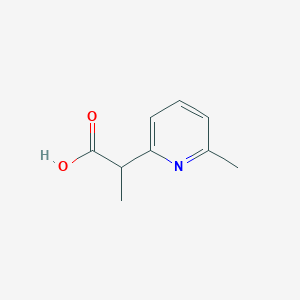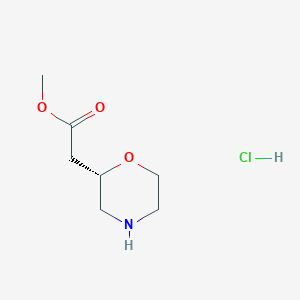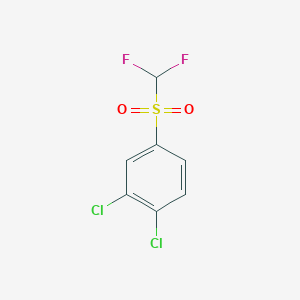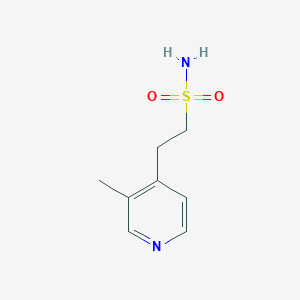
Isovaleroyloxokadsuranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleroyl oxokadsuranol is a lignan compound isolated from the plant Kadsura longipedunculata . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. Isovaleroyl oxokadsuranol has garnered attention due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isovaleroyl oxokadsuranol is typically isolated from the plant Kadsura longipedunculata . The extraction process involves the use of organic solvents to separate the lignan from the plant material. The compound is then purified using chromatographic techniques.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of isovaleroyl oxokadsuranol. Most of the available data pertains to laboratory-scale extraction and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: Isovaleroyl oxokadsuranol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Isovaleroyl oxokadsuranol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of lignans.
Biology: Researchers investigate its potential biological activities, such as antioxidant, anti-inflammatory, and hepatoprotective effects
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of isovaleroyl oxokadsuranol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting pro-inflammatory cytokines and enzymes.
Hepatoprotective Activity: By protecting liver cells from damage and promoting liver regeneration.
Comparaison Avec Des Composés Similaires
Isovaleroyl oxokadsuranol is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisandrin: Another lignan from the same plant family with hepatoprotective and antioxidant properties.
Gomisin: A lignan with similar biological activities, including anti-inflammatory and hepatoprotective effects.
Deoxyschizandrin: Known for its antioxidant and anti-inflammatory properties.
In comparison, isovaleroyl oxokadsuranol stands out due to its specific molecular structure and the unique combination of biological activities it exhibits.
Propriétés
Formule moléculaire |
C27H32O9 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbutanoate |
InChI |
InChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13-,14+,20+,21+,27-/m0/s1 |
Clé InChI |
NLKPUZXCJQUGOU-NUYPUXRKSA-N |
SMILES isomérique |
CCC(C)C(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
SMILES canonique |
CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13064971.png)
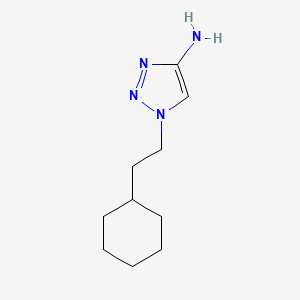
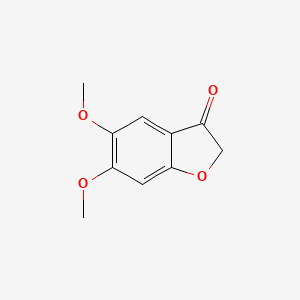
![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)

